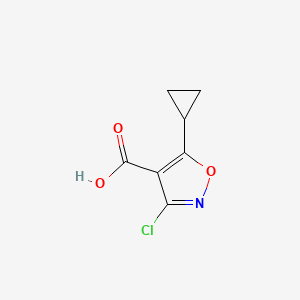

3-Chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17694032

Molecular Formula: C7H6ClNO3

Molecular Weight: 187.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6ClNO3 |

|---|---|

| Molecular Weight | 187.58 g/mol |

| IUPAC Name | 3-chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C7H6ClNO3/c8-6-4(7(10)11)5(12-9-6)3-1-2-3/h3H,1-2H2,(H,10,11) |

| Standard InChI Key | BHBHRWVELFFHBF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=C(C(=NO2)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Structural Elucidation

The compound’s molecular formula, C₇H₆ClNO₃, reflects a compact heterocyclic system. Its IUPAC name, 3-chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid, delineates the positions of substituents: a chlorine atom at the 3-position, a cyclopropyl group at the 5-position, and a carboxylic acid moiety at the 4-position of the oxazole ring. The canonical SMILES string (C1CC1C2=C(C(=NO2)Cl)C(=O)O) encodes this arrangement, highlighting the cyclopropane ring fused to the oxazole scaffold.

Table 1: Key Chemical Identifiers

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| IUPAC Name | 3-chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid |

| InChI Key | BHBHRWVELFFHBF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=C(C(=NO2)Cl)C(=O)O |

| PubChem CID | 105442896 |

The oxazole ring’s electronic configuration, influenced by the electronegative oxygen and nitrogen atoms, confers stability and reactivity. The cyclopropyl group introduces steric strain, potentially enhancing binding affinity in biological systems.

Synthesis and Manufacturing

General Synthetic Strategies

Synthesis of 3-chloro-5-cyclopropyl-1,2-oxazole-4-carboxylic acid typically involves cyclization reactions to form the oxazole core, followed by sequential functionalization. A common approach employs:

-

Oxazole Ring Formation: Cyclocondensation of α-halo ketones with carboxamides or via the Robinson-Gabriel synthesis.

-

Cyclopropanation: Introduction of the cyclopropyl group through transition metal-catalyzed reactions, such as Simmons-Smith cyclopropanation.

-

Chlorination: Electrophilic substitution or radical-mediated chlorination at the 3-position.

-

Carboxylic Acid Installation: Oxidation of a methyl group or hydrolysis of a nitrile intermediate.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Methylation | Dimethyl carbonate, K₂CO₃, 100–120°C | 85–90% |

| Chlorination | HCl (37%), H₂O₂, dichloroethane, 50–70°C | 90–95% |

| Purification | Na₂SO₃/Na₂CO₃ wash, drying | >95% purity |

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar carboxylic acid group and nonpolar cyclopropane ring. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and poorly soluble in water. Stability data suggest susceptibility to ring-opening under strong acidic or alkaline conditions due to the oxazole’s labile nature.

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (C=N stretch), and ~600 cm⁻¹ (C-Cl stretch).

-

NMR: ¹H NMR would show signals for cyclopropane protons (δ 1.0–1.5 ppm) and oxazole protons (δ 7.0–8.0 ppm).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume